molecular formula C23H24ClN3O2 B2910512 1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-72-9

1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2910512
CAS RN: 878692-72-9
M. Wt: 409.91
InChI Key: SAFNXGIVYDMYFN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex. The presence of multiple rings (benzo[d]imidazole and pyrrolidin-2-one) suggests that it could have interesting stereochemical properties. The allyl group and the chlorophenoxy group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a chlorophenoxy group could potentially make this compound more polar and increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the specific biological target. Without more information, it’s difficult to speculate on the potential mechanisms of action .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics, pharmacodynamics, and toxicity. If it’s a potential material, future research could involve studying its physical properties and potential applications .

properties

IUPAC Name

4-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-2-12-26-16-17(15-22(26)28)23-25-19-9-4-5-10-20(19)27(23)13-7-14-29-21-11-6-3-8-18(21)24/h2-6,8-11,17H,1,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFNXGIVYDMYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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